4-Propylcatechol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Propylcatechol, such as derivatives of benzamide and isoxazolines, has been the subject of extensive research. One study focuses on the synthon modularity in cocrystals of 4‑Bromobenzamide with n‑Alkanedicarboxylic acids, showcasing the use of Br/OH isostructurality and clean insertion of dicarboxylic acids between 4-bromobenzamide molecules (Tothadi, Srinu, Joseph, Sumy, & Desiraju, G., 2013). Another study reviews the enantioselective syntheses of 3,4-dihydropyran derivatives, highlighting the importance of these derivatives as chiral building blocks (Desimoni, G., Faita, G., & Quadrelli, P., 2018).
Molecular Structure Analysis
The molecular structure of 4-Propylcatechol can be analyzed through studies focused on similar organic compounds, where the role of halogen···halogen interactions and the impact of different substituents on the benzene ring are explored. The interaction patterns and the structural modularity in crystal formation provide insights into the molecular structure of compounds within the same family as 4-Propylcatechol.
Chemical Reactions and Properties
Chemical reactions involving 4-Propylcatechol-like compounds, including various heterocyclic compounds and their transformations, have been extensively studied. For instance, the synthesis and chemical transformations of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles demonstrate the powerful synthetic potential of these compounds in generating a wide array of heterocyclic compounds (Petrov, M., & Androsov, D. A., 2013).
Scientific Research Applications
1. Green Chemistry
- Application : 4-Propylcatechol is used as a product in the demethylation of aromatic methyl ethers with mineral acid (HCl or H2SO4) as a catalyst in high temperature pressurized water .
- Method : The demethylation reaction could be easily scaled and biorenewable 4-propylguaiacol from wood and clove oil could also be applied as a feedstock . The greenness of the developed method versus state-of-the-art demethylation reactions was assessed by performing a quantitative and qualitative Green Metrics analysis .
- Results : The reaction provided the corresponding aromatic alcohols (phenols, catechols, pyrogallols) in high yield .
2. Sustainable Energy & Fuels
- Application : 4-Propylcatechol is used in the hydrodeoxygenation of propylguaiacol and kraft lignin .
- Method : The effect of the annealing treatment on the catalyst was studied and evaluated for HDO of 4-propylguaiacol (PG) at 300 °C with 50 bar H2 pressure . The annealing of the as-synthesized catalyst under nitrogen flow at 400 °C for 2 h was found to enhance the HDO activity .
- Results : High selectivity of 50% towards 4-propylcatechol (2O-compound) can be seen after 2 h which decreased abruptly to a final selectivity of 7% .
3. Functional Food Components
- Application : 4-Propylcatechol is used as an antioxidant and radical scavenger in some traditional fermented and smoked foods .
- Results : 4-Propylcatechol activates the cell defense against oxidative stress .
4. Biocatalyzed Reactions
- Application : 4-Propylcatechol is used in biocatalyzed reactions towards functional food components .
- Method : 4-Propylcatechol with different side chains length, which is a factor important for the biological activities of catechols, were obtained in one pot by (i) oxidation of phenols with tyrosinase from Agaricus bisporus followed by (ii) reduction of ortho-quinones (intermediates) with L-ascorbic acid sodium salt .
- Results : The conversions decreased with increasing side chain length .
5. Precursor for Various Applications
6. Biomass-Derived Aromatic Ether Polymers
- Application : 4-Propylcatechol is used in the selective demethylation of biomass-derived aromatic ether polymers for bio-based lignin chemicals .
- Method : The selective cleavage of aryl methyl ether moieties of lignin to increase the amount of phenolic hydroxyl groups has recently gained considerable attention . Experiments showed lignin oil rich in 4-propylguaiacol could also be converted into 4-propylcatechol, achieving yields as high as 74% .
- Results : The solid acid catalyst in an aqueous reaction environment is the best choice in terms of the environmental aspects of the process .
7. Zeolite-Catalyzed Reactions
Safety And Hazards
4-Propylcatechol is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3). It is also hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
4-propylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6,10-11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTPZNJTGOGSQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179903 | |
Record name | 4-Propylcatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylcatechol | |
CAS RN |
2525-02-2 | |
Record name | 4-Propyl-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2525-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propylcatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC138937 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Propylcatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Propylbenzen-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PROPYLCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY7REF7DMB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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